(4,5-Difluoro-2-n-propyloxyphenyl)magnesium bromide
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Overview
Description
(4,5-difluoro-2-n-propyloxyphenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is widely utilized for forming carbon-carbon bonds. The presence of fluorine atoms and a propoxy group in its structure makes it particularly useful in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-difluoro-2-n-propyloxyphenyl)magnesium bromide typically involves the reaction of 4,5-difluoro-2-n-propyloxybromobenzene with magnesium metal in the presence of THF as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors that can handle the exothermic nature of the reaction and ensure the purity of the final product. The reaction conditions are carefully controlled to optimize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
(4,5-difluoro-2-n-propyloxyphenyl)magnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Participates in cross-coupling reactions like the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: THF is the preferred solvent due to its ability to stabilize the Grignard reagent.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Biaryl Compounds: Result from coupling reactions with aryl halides.
Scientific Research Applications
Chemistry
In chemistry, (4,5-difluoro-2-n-propyloxyphenyl)magnesium bromide is used for the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it invaluable in the construction of various chemical frameworks.
Biology and Medicine
While direct applications in biology and medicine are limited, the compound is used in the synthesis of pharmaceutical intermediates. Its derivatives may exhibit biological activity, making it a useful tool in drug discovery and development.
Industry
In the industrial sector, this compound is employed in the production of agrochemicals, polymers, and specialty chemicals. Its reactivity and versatility make it a valuable reagent in various manufacturing processes.
Mechanism of Action
The mechanism of action of (4,5-difluoro-2-n-propyloxyphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. This reaction forms new carbon-carbon bonds, which are essential in organic synthesis. The presence of fluorine atoms can influence the reactivity and selectivity of the compound, making it suitable for specific applications.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethoxy)phenylmagnesium bromide
- 4-Fluorophenylmagnesium bromide
- 4-Chlorophenylmagnesium bromide
Uniqueness
Compared to similar compounds, (4,5-difluoro-2-n-propyloxyphenyl)magnesium bromide offers unique reactivity due to the presence of both fluorine atoms and a propoxy group. These functional groups can enhance the compound’s stability and reactivity, making it suitable for specialized synthetic applications.
Properties
Molecular Formula |
C9H9BrF2MgO |
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Molecular Weight |
275.37 g/mol |
IUPAC Name |
magnesium;1,2-difluoro-4-propoxybenzene-5-ide;bromide |
InChI |
InChI=1S/C9H9F2O.BrH.Mg/c1-2-5-12-7-3-4-8(10)9(11)6-7;;/h4,6H,2,5H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
HGINXGXMWYRSLJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCOC1=CC(=C(C=[C-]1)F)F.[Mg+2].[Br-] |
Origin of Product |
United States |
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